3-(4-fluorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Cyclization: The intermediate formed in the first step undergoes cyclization with a pyridine derivative to form the pyrazolo[1,5-a]pyridine core.
Functionalization: The core structure is then functionalized with various substituents, including the 4-fluorophenyl, isopropyl, and methoxymethyl groups, through a series of substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the employment of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(4-fluorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound’s ability to inhibit cell proliferation makes it a candidate for studying cell cycle regulation and apoptosis.
Chemical Biology: It is used as a probe to understand the molecular mechanisms of enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as CDK2/cyclin A2 complex . The compound binds to the active site of CDK2, inhibiting its kinase activity and thereby blocking cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have been studied for their potential as CDK2 inhibitors and exhibit similar biological activities.
Uniqueness
3-(4-fluorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C20H19FN4O2 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-(methoxymethyl)-11-propan-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H19FN4O2/c1-12(2)24-9-8-17-15(20(24)26)10-22-19-18(13-4-6-14(21)7-5-13)16(11-27-3)23-25(17)19/h4-10,12H,11H2,1-3H3 |
InChI Key |
LBQOJKCZEYTORT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C1=O)C=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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